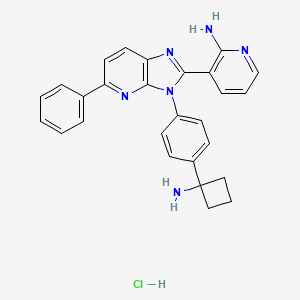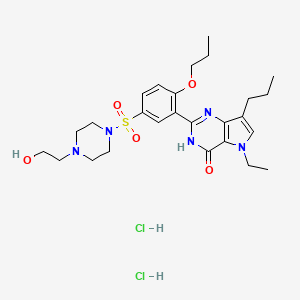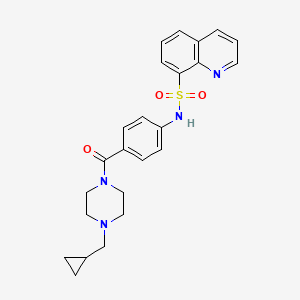![molecular formula C32H24F2N4O5S B609114 2-(4-Fluorophenyl)-5-(11-Fluoro-6h-Pyrido[2',3':5,6][1,3]oxazino[3,4-A]indol-2-Yl)-N-Methyl-6-[methyl(Methylsulfonyl)amino]-1-Benzofuran-3-Carboxamide CAS No. 1426960-33-9](/img/structure/B609114.png)
2-(4-Fluorophenyl)-5-(11-Fluoro-6h-Pyrido[2',3':5,6][1,3]oxazino[3,4-A]indol-2-Yl)-N-Methyl-6-[methyl(Methylsulfonyl)amino]-1-Benzofuran-3-Carboxamide
Overview
Description
MK-8876 is a HCV NS5B Site D Inhibitor.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
Research into compounds structurally similar to 2-(4-Fluorophenyl)-5-(11-Fluoro-6h-Pyrido[2',3':5,6][1,3]oxazino[3,4-A]indol-2-Yl)-N-Methyl-6-[methyl(Methylsulfonyl)amino]-1-Benzofuran-3-Carboxamide has shown promising applications in pharmaceuticals. For instance, derivatives of Tryptoline-3-Carboxylic Acid, which share structural similarities, have been synthesized and evaluated for their antidiabetic properties in vivo on streptozotocin-induced diabetic rats (Choudhary et al., 2011). Another study synthesized and assessed the antiviral activity of ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates and their derivatives, which are structurally related, against influenza A and hepatitis C viruses (Ivashchenko et al., 2014).
Neuropharmacology
In neuropharmacology, research has explored the effects of compounds with similar structures on orexin receptors, which play a role in feeding, arousal, stress, and drug abuse. A study investigated the effects of SB-649868, a compound with a somewhat similar structure, as an antagonist in binge eating models in rats, suggesting its potential in treating eating disorders with a compulsive component (Piccoli et al., 2012).
Metabolism and Disposition
Understanding the metabolism and disposition of structurally related compounds is crucial in drug development. A study on the disposition and metabolism of SB-649868 in humans revealed insights into its metabolism, principally via feces, and its potential as an insomnia treatment (Renzulli et al., 2011).
Cancer Research
Compounds with a similar structure have been explored in cancer research. A study on N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a related compound, as a selective inhibitor of the Met kinase superfamily, demonstrated its efficacy in tumor stasis and its advancement into clinical trials (Schroeder et al., 2009).
Analytical Chemistry
In analytical chemistry, research into structurally analogous compounds has been conducted for quality control purposes. One study developed a nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, which are structurally related, for use in quality control (Ye et al., 2012).
properties
CAS RN |
1426960-33-9 |
|---|---|
Product Name |
2-(4-Fluorophenyl)-5-(11-Fluoro-6h-Pyrido[2',3':5,6][1,3]oxazino[3,4-A]indol-2-Yl)-N-Methyl-6-[methyl(Methylsulfonyl)amino]-1-Benzofuran-3-Carboxamide |
Molecular Formula |
C32H24F2N4O5S |
Molecular Weight |
614.6238 |
IUPAC Name |
5-(15-fluoro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaen-4-yl)-2-(4-fluorophenyl)-N-methyl-6-[methyl(methylsulfonyl)amino]-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C32H24F2N4O5S/c1-35-32(39)29-21-13-20(25(37(2)44(3,40)41)15-28(21)43-31(29)17-7-9-18(33)10-8-17)23-11-12-27-30(36-23)26-14-19-22(34)5-4-6-24(19)38(26)16-42-27/h4-15H,16H2,1-3H3,(H,35,39) |
InChI Key |
GOHCXBUFLQKEIO-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=C(OC2=CC(=C(C=C21)C3=NC4=C(C=C3)OCN5C4=CC6=C5C=CC=C6F)N(C)S(=O)(=O)C)C7=CC=C(C=C7)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
MK-8876; MK 8876; MK8876. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


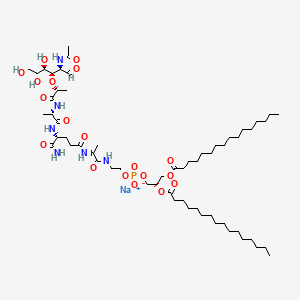
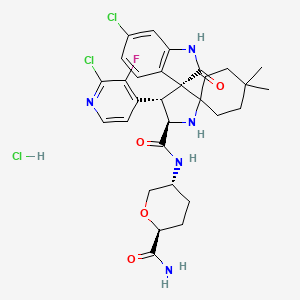
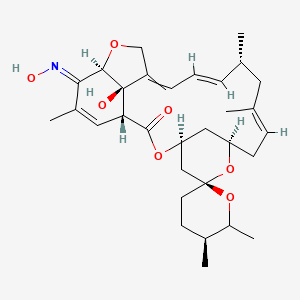
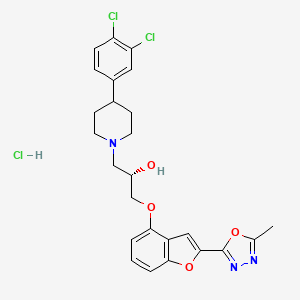
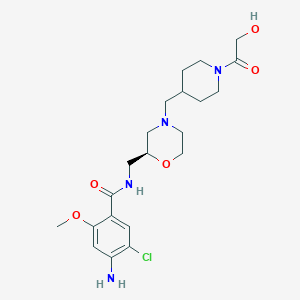
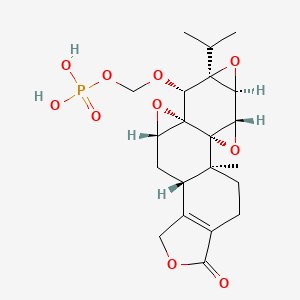
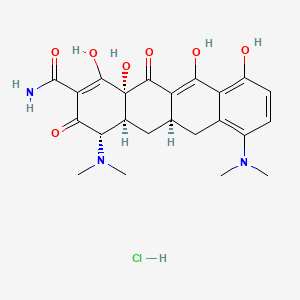
![N-(3-Azidopropyl)-4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanamide](/img/structure/B609051.png)
